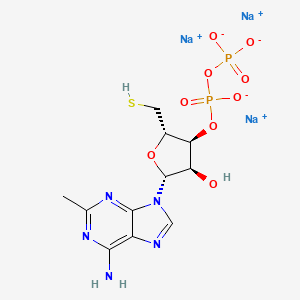
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a pyridine derivative, and a phosphoramidite group, making it a versatile candidate for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the pyridine derivative, and the attachment of the phosphoramidite group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for widespread research and application.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The acetamido group can be hydrolyzed to form the corresponding amine.
Substitution: The phenethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups to the phenethoxy moiety.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have potential as a drug candidate or as a tool for drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and pyridine derivative are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The phosphoramidite group may also contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
(2S,3R,5S)-5-(6-Acetamido-5-nitro-2-(4-nitrophenethoxy)pyridin-3-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other phosphoramidite compounds: These compounds share the phosphoramidite group but differ in their other functional groups and overall structure.
Pyridine derivatives: These compounds share the pyridine ring but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific properties and potential applications that are not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
属性
分子式 |
C50H57N6O12P |
|---|---|
分子量 |
965.0 g/mol |
IUPAC 名称 |
N-[5-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C50H57N6O12P/c1-33(2)54(34(3)4)69(66-28-11-27-51)68-46-31-45(43-30-44(56(60)61)48(52-35(5)57)53-49(43)64-29-26-36-14-20-40(21-15-36)55(58)59)67-47(46)32-65-50(37-12-9-8-10-13-37,38-16-22-41(62-6)23-17-38)39-18-24-42(63-7)25-19-39/h8-10,12-25,30,33-34,45-47H,11,26,28-29,31-32H2,1-7H3,(H,52,53,57)/t45-,46+,47-,69?/m0/s1 |
InChI 键 |
CLUWGDYLSSHMPC-TXSUUFRISA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC(=C(N=C5OCCC6=CC=C(C=C6)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



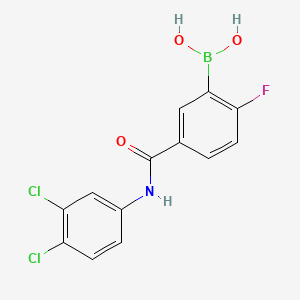

![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

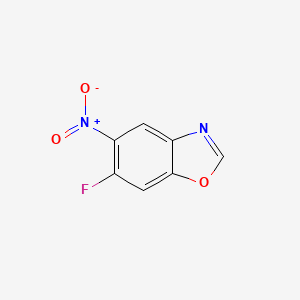
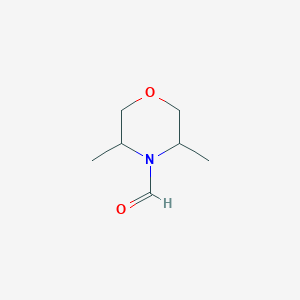

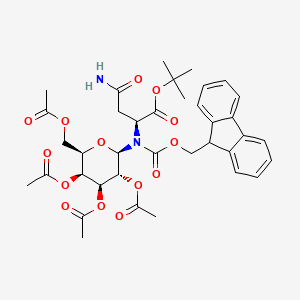


![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)
